Synthesis and characterization of N-benzylidene-2-thiophenesulfonamide
Synthesis and characterization of N-benzylidene-2-thiophenesulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-benzylidene-2-thiophenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-benzylidene-2-thiophenesulfonamide (C₁₁H₉NO₂S₂), a molecule of significant interest at the intersection of medicinal and synthetic chemistry. This compound uniquely combines the structural features of a thiophene ring, a sulfonamide linker, and a benzylidene (Schiff base) moiety. Thiophene and its derivatives are recognized as privileged structures in drug discovery, forming the core of numerous pharmacologically active agents. Similarly, the sulfonamide group is a cornerstone in the development of antibacterial, anti-inflammatory, and anticancer therapeutics. The imine or azomethine group (C=N) of the Schiff base linkage is also crucial for the biological activities of many compounds. This guide details a robust synthetic protocol, purification methods, and a multi-platform spectroscopic approach for the unambiguous structural elucidation of the title compound, intended for researchers in organic synthesis and drug development.
Introduction: The Scientific Rationale
The strategic combination of bioactive pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. N-benzylidene-2-thiophenesulfonamide is an exemplar of this approach.
-
The Thiophene Moiety: A five-membered aromatic heterocycle containing sulfur, thiophene is a bioisostere of the benzene ring, found in numerous FDA-approved drugs. Its presence can modulate a molecule's physicochemical properties, improving absorption and metabolic stability, and it is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
-
The Sulfonamide Group (-SO₂NH-): Since the discovery of sulfa drugs, the sulfonamide functional group has been integral to medicinal chemistry. It acts as a versatile structural linker and a key hydrogen-bonding motif, enabling strong interactions with biological targets. Thiophene-sulfonamide derivatives, in particular, have been extensively investigated as potent inhibitors of metalloenzymes like carbonic anhydrase, with applications in treating glaucoma and certain tumors.
-
The Benzylidene (Schiff Base) Linkage (-N=CH-): The imine linkage is formed by the condensation of a primary amine with an aldehyde. This functional group is not merely a linker; its C=N double bond introduces conformational rigidity and participates in electronic conjugation, which can be critical for receptor binding. Schiff bases derived from sulfonamides have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, and antioxidant activities.
This guide provides the scientific community with a detailed, replicable methodology for the synthesis and definitive characterization of N-benzylidene-2-thiophenesulfonamide, a promising scaffold for further chemical and pharmacological investigation.
Synthetic Workflow and Rationale
The synthesis of N-benzylidene-2-thiophenesulfonamide is most efficiently achieved via a two-step process, beginning with the preparation of the key intermediate, 2-thiophenesulfonamide, followed by its condensation with benzaldehyde.
Overall Synthetic Scheme
The synthesis follows a logical progression from commercially available thiophene to the final product.
Caption: Overall two-step synthesis of N-benzylidene-2-thiophenesulfonamide.
Step 1: Synthesis of 2-Thiophenesulfonamide
This step involves the chlorosulfonation of thiophene followed by amination.
2.2.1. Experimental Protocol: 2-Thiophenesulfonamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool 15 mL of chlorosulfonic acid to 0°C in an ice-salt bath.
-
Reagent Addition: Add 4.2 g (0.05 mol) of thiophene dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Note: This is a highly exothermic electrophilic aromatic substitution. Slow, controlled addition is critical to prevent side reactions and ensure regioselectivity at the more reactive 2-position of the thiophene ring.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The intermediate, 2-thiophenesulfonyl chloride, will precipitate.
-
Amination: Without isolating the intermediate, slowly add concentrated ammonium hydroxide to the ice-cold slurry with vigorous stirring until the mixture is strongly alkaline.
-
Causality Note: The sulfonyl chloride is highly reactive towards nucleophiles. The excess ammonium hydroxide serves as both the nucleophile (ammonia) and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude 2-thiophenesulfonamide from a water-ethanol mixture to yield a pure crystalline solid.
Step 2: Synthesis of N-benzylidene-2-thiophenesulfonamide
This is a classic Schiff base formation via acid-catalyzed condensation.
2.3.1. Experimental Protocol: N-benzylidene-2-thiophenesulfonamide
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 1.63 g (0.01 mol) of 2-thiophenesulfonamide and 20 mL of absolute ethanol.
-
Reagent Addition: Add 1.06 g (1.0 mL, 0.01 mol) of freshly distilled benzaldehyde to the flask, followed by 2-3 drops of glacial acetic acid.
-
Causality Note: The reaction is reversible. Absolute ethanol is used to minimize water content, which would shift the equilibrium back towards the reactants. Glacial acetic acid serves as a catalyst to protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfonamide nitrogen.
-
-
Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1] Dry the product in a vacuum oven at 50°C. The typical yield is in the range of 80-90%.
Characterization and Data Interpretation
Unambiguous characterization is paramount to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S₂ | - |
| Molecular Weight | 251.33 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Expected in the range of 110-120 °C | [2] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for N-benzylidene-2-thiophenesulfonamide, which collectively validate its molecular structure.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using KBr pellets.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3080-3050 | Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the thiophene and benzene rings. |
| ~1625-1600 | Medium-Strong | C=N Stretch (Imine) | This is a characteristic absorption for the azomethine group, confirming Schiff base formation. |
| ~1490, 1450 | Medium-Weak | Aromatic C=C Stretch | Vibrations associated with the skeletal framework of the aromatic rings. |
| ~1340-1320 | Strong | Asymmetric SO₂ Stretch | A very strong and characteristic band for the sulfonyl group. |
| ~1170-1150 | Strong | Symmetric SO₂ Stretch | The second strong, characteristic band for the sulfonyl group. |
| ~760, ~690 | Strong | C-H Out-of-plane Bend | Characteristic bands for a monosubstituted benzene ring. |
| ~720 | Medium | C-S Stretch | Vibration associated with the carbon-sulfur bond in the thiophene ring. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Singlet (s) | 1H | -N=CH - | The azomethine proton is highly deshielded due to the electronegativity of the nitrogen and the aromatic ring, appearing as a sharp singlet far downfield. |
| ~7.9 - 8.1 | Multiplet (m) | 3H | Ar-H | Protons on the benzaldehyde ring ortho to the imine and the proton on the thiophene ring adjacent to the SO₂ group. |
| ~7.5 - 7.7 | Multiplet (m) | 3H | Ar-H | Remaining protons on the benzaldehyde ring (meta and para). |
| ~7.1 - 7.3 | Multiplet (m) | 2H | Ar-H | Remaining protons on the thiophene ring. |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | -N=C H- | The imine carbon is significantly downfield due to its sp² hybridization and attachment to nitrogen. |
| ~140 - 145 | Thiophene C-SO₂ | The carbon atom directly attached to the electron-withdrawing sulfonyl group is deshielded. |
| ~125 - 138 | Aromatic C -H & C -C | A complex region containing signals for the ten other carbon atoms of the thiophene and benzene rings. |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
Caption: Predicted major fragmentation pathways in ESI-MS.
-
Molecular Ion Peak: In positive-ion electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 252.
-
Key Fragmentation Pathways:
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂), resulting in a fragment at m/z = 188 ([M+H - 64]⁺).
-
Tropylium Ion: The presence of the benzylidene group will likely lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z = 91.
-
Imine Cleavage: Cleavage of the C=N bond can lead to fragments corresponding to the constituent parts of the molecule.
-
Conclusion
This guide has outlined a reliable and reproducible method for the synthesis of N-benzylidene-2-thiophenesulfonamide. The causality behind each experimental step has been explained to provide a deeper understanding of the reaction mechanics. Furthermore, a comprehensive suite of characterization techniques has been detailed, with expected data presented in a clear, accessible format. The spectroscopic signatures, including key FT-IR absorptions, distinct ¹H and ¹³C NMR chemical shifts, and predictable mass spectrometric fragmentation patterns, form a self-validating system for confirming the successful synthesis and purity of the target compound. This foundational work enables further exploration of this promising molecular scaffold in the fields of medicinal chemistry and materials science.
References
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Moraes, L.A., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). General chemical synthesis procedures and spectral data. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed. Available at: [Link]
-
Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-thiophene acetylchloride.
-
Rojas-Romo, C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. Available at: [Link]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). Available at: [Link]
-
Sone, T., et al. (1965). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available at: [Link]
-
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
- Google Patents. (n.d.). Synthesis of sulfonamide intermediates.
-
Chemdad. (n.d.). Thiophene-2-sulfonamide. Available at: [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
Fülöp, F., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. PubMed. Available at: [Link]
-
Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers. Available at: [Link]
-
Li, A., et al. (2001). Highly Stereoselective Ylide Aziridination of N-Sulfonylimines with Sulfonium Propargylides: A Simple Way To Synthesize Scalemic Acetylenylaziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Available at: [Link]
-
Ittyerah, P. I., & Pandya, K. C. (1942). The condensation of aldehydes with amides. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Available at: [Link]
-
Glass, R. S., et al. (1986). Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
de Oliveira, A. F., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes. RSC Publishing. Available at: [Link]
